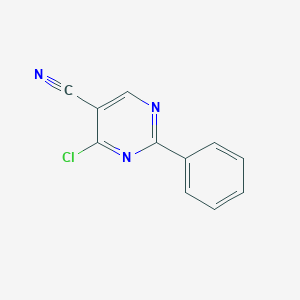

4-Chloro-2-phenylpyrimidine-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-phenylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3/c12-10-9(6-13)7-14-11(15-10)8-4-2-1-3-5-8/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHZWXOTSYNHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356472 | |

| Record name | 4-chloro-2-phenylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33089-16-6 | |

| Record name | 4-chloro-2-phenylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-phenylpyrimidine-5-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Physicochemical and Spectroscopic Properties

Based on data from analogous structures, the following properties for 4-Chloro-2-phenylpyrimidine-5-carbonitrile can be predicted. These estimations are valuable for guiding experimental design, including reaction setup, purification, and analytical characterization.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₆ClN₃ |

| Molecular Weight | 215.64 g/mol |

| Appearance | Likely a white to off-white crystalline powder[1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF[1] |

| Melting Point | Expected to be in the range of 150-250 °C, similar to related chloro-pyrimidine derivatives. |

| Boiling Point | Not readily available due to the likelihood of decomposition at high temperatures. |

| ¹H NMR | Aromatic protons of the phenyl group would likely appear as multiplets in the δ 7.5-8.5 ppm range. The pyrimidine proton would likely be a singlet further downfield. |

| ¹³C NMR | Characteristic peaks for the nitrile carbon (around 115-120 ppm), and aromatic and pyrimidine carbons (120-170 ppm) would be expected. |

| IR Spectroscopy | A sharp absorption band around 2210-2230 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.[2] Bands in the 1500-1600 cm⁻¹ region for C=N and C=C stretching of the pyrimidine and phenyl rings. A C-Cl stretching band would be observed in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the calculated molecular weight, along with a characteristic M+2 peak due to the chlorine isotope. |

Synthesis and Mechanistic Insights

The synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonitrile can be approached through a multi-step process, drawing from established methodologies for pyrimidine ring formation and subsequent functionalization. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway

Sources

The Strategic Core: 4-Chloro-2-phenylpyrimidine-5-carbonitrile as a Pivotal Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 2-phenylpyrimidine-5-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. Within this esteemed class of compounds, 4-Chloro-2-phenylpyrimidine-5-carbonitrile stands out as a critical pharmacophore and a highly adaptable synthetic intermediate. The strategic placement of a reactive chlorine atom at the C4-position, combined with the inherent pharmacophoric features of the phenyl and carbonitrile moieties, provides a powerful platform for the development of potent and selective therapeutic agents. This technical guide delves into the synthesis, chemical properties, and extensive applications of 4-Chloro-2-phenylpyrimidine-5-carbonitrile in drug discovery, with a particular focus on its role in the generation of kinase and cyclooxygenase inhibitors. Detailed experimental protocols and characterization data are provided to empower researchers in harnessing the full potential of this valuable molecular core.

Introduction: The Architectural Significance of the 2-Phenylpyrimidine-5-carbonitrile Scaffold

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including the nucleobases of DNA and RNA. Its derivatives have been extensively explored in medicinal chemistry, leading to the development of a wide range of approved drugs.[1] The 2-phenylpyrimidine-5-carbonitrile substructure, in particular, has garnered significant attention due to its presence in molecules exhibiting potent inhibitory activity against various enzymes implicated in disease.[2] The phenyl group at the C2-position often serves as a key recognition element, engaging in hydrophobic and aromatic interactions within the target protein's active site. The carbonitrile group at the C5-position can act as a hydrogen bond acceptor and contributes to the overall electronic properties and planarity of the molecule, influencing its binding affinity and selectivity.

The introduction of a chlorine atom at the C4-position of this scaffold imbues the molecule with a unique set of properties. The chloro group is a moderately lipophilic, electron-withdrawing substituent that can modulate the pharmacokinetic profile of a drug candidate. More importantly, the C4-chloro atom is highly susceptible to nucleophilic aromatic substitution, rendering 4-Chloro-2-phenylpyrimidine-5-carbonitrile a versatile precursor for the synthesis of a diverse library of derivatives with tailored biological activities.[3][4] This reactivity allows for the strategic introduction of various functional groups at a late stage of the synthesis, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthesis and Characterization of 4-Chloro-2-phenylpyrimidine-5-carbonitrile

The synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonitrile is typically achieved through a two-step process, commencing with the construction of the pyrimidine core, followed by chlorination.

Synthesis of the Pyrimidine Core: A Multi-Component Approach

A common and efficient method for the synthesis of the 2-phenyl-4-hydroxypyrimidine-5-carbonitrile precursor is through a multi-component reaction, such as the Biginelli reaction or a related condensation.[5] This approach offers the advantage of building molecular complexity in a single step from readily available starting materials.

Caption: Synthetic workflow for the pyrimidine core.

Chlorination of the Pyrimidine Core

The hydroxyl group at the C4-position of the pyrimidine ring can be readily converted to a chloro substituent using a variety of chlorinating agents, with phosphorus oxychloride (POCl₃) being the most commonly employed.[5]

Caption: Chlorination of the pyrimidine intermediate.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 2-Mercapto-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

A mixture of benzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and thiourea (12 mmol) in ethanol (50 mL) is treated with a catalytic amount of anhydrous potassium carbonate. The mixture is refluxed for 4-6 hours. After cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield the thiouracil derivative.[5]

Step 2: Synthesis of 4-Chloro-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile

The product from Step 1 is S-methylated using methyl iodide in the presence of a base. The resulting 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile is then refluxed with an excess of phosphorus oxychloride (POCl₃) for 2-3 hours. The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to afford the title compound.[5]

Physicochemical and Spectroscopic Characterization

The structural confirmation of 4-Chloro-2-phenylpyrimidine-5-carbonitrile is achieved through standard spectroscopic techniques.

| Property | Expected Value/Observation |

| Molecular Formula | C₁₁H₆ClN₃ |

| Molecular Weight | 227.64 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Varies with purity |

| ¹H NMR | Aromatic protons of the phenyl ring and the pyrimidine proton. |

| ¹³C NMR | Signals corresponding to the carbonitrile carbon (~115-120 ppm), aromatic carbons, and pyrimidine ring carbons. The carbon bearing the chlorine atom will be shifted downfield. |

| IR (cm⁻¹) | Characteristic C≡N stretch (~2220-2240 cm⁻¹), C=N and C=C stretches in the aromatic region, and a C-Cl stretch. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated exact mass, with a characteristic isotopic pattern for the presence of one chlorine atom. |

The Pharmacophore in Action: Applications in Drug Discovery

The true power of 4-Chloro-2-phenylpyrimidine-5-carbonitrile lies in its utility as a versatile building block for the synthesis of potent and selective inhibitors of various therapeutic targets. The reactive C4-chloro atom serves as a handle for the introduction of diverse functionalities, enabling the fine-tuning of pharmacological activity.

Inhibition of Protein Kinases: A Privileged Scaffold for Cancer Therapy

Protein kinases are a major class of drug targets, particularly in oncology. The 2-phenylpyrimidine core is a well-established hinge-binding motif for many kinases. Derivatives of 4-Chloro-2-phenylpyrimidine-5-carbonitrile have shown significant promise as inhibitors of key kinases involved in cancer progression.

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The pyrimidine-5-carbonitrile scaffold has been successfully employed in the design of EGFR inhibitors.[2] By displacing the C4-chloro atom with various aniline derivatives, researchers have developed potent compounds that can compete with ATP for binding to the EGFR active site. The phenyl ring at C2 and the substituted amine at C4 often occupy the hydrophobic regions of the ATP-binding pocket, while the pyrimidine nitrogen atoms form crucial hydrogen bonds with the hinge region of the kinase.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, and VEGFR-2 is a key regulator of this process.[5] The 4-Chloro-2-phenylpyrimidine-5-carbonitrile core has been utilized to synthesize potent VEGFR-2 inhibitors. The strategic introduction of side chains at the C4-position allows for interactions with specific residues in the VEGFR-2 active site, leading to potent anti-angiogenic activity.[5]

Caption: Synthesis of kinase inhibitors from the core scaffold.

Cyclooxygenase-2 (COX-2) Inhibition: A Scaffold for Anti-inflammatory Agents

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. The 2-phenylpyrimidine-5-carbonitrile scaffold has been shown to be a promising framework for the development of potent and selective COX-2 inhibitors.[6] The substitution pattern on the phenyl ring at C2 and the nature of the substituent at C4 are critical for achieving high potency and selectivity for COX-2 over the related COX-1 isoform.

Structure-Activity Relationship (SAR) Insights

The extensive derivatization of the 4-Chloro-2-phenylpyrimidine-5-carbonitrile core has provided valuable insights into the structure-activity relationships of this pharmacophore.

| Position | Moiety | Importance for Biological Activity |

| C2 | Phenyl Ring | Crucial for hydrophobic and aromatic interactions within the target's active site. Substitution on this ring can modulate potency and selectivity. |

| C4 | Chloro Atom | Serves as a reactive handle for introducing a wide variety of substituents through nucleophilic substitution. The nature of the substituent at this position is a key determinant of the biological activity and target selectivity. |

| C5 | Carbonitrile Group | Acts as a hydrogen bond acceptor and contributes to the electronic properties and planarity of the molecule, influencing binding affinity. |

Conclusion: A Cornerstone for Future Drug Discovery

4-Chloro-2-phenylpyrimidine-5-carbonitrile has firmly established itself as a cornerstone pharmacophore in modern drug discovery. Its straightforward synthesis, well-defined chemical reactivity, and proven success in generating potent inhibitors of key therapeutic targets make it an invaluable tool for medicinal chemists. The ability to readily diversify the C4-position allows for the rapid exploration of chemical space and the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of disease continues to evolve, the strategic application of this versatile scaffold is poised to yield a new generation of innovative and effective therapeutics.

References

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2022). Scientific Reports. [Link]

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2021). RSC Advances. [Link]

-

New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). Molecules. [Link]

-

New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. (2022). Semantic Scholar. [Link]

-

Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. [Link]

-

Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... (n.d.). ResearchGate. [Link]

-

The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. (2022). VNUHCM Journal of Natural Sciences. [Link]

-

Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2023). ACS Omega. [Link]

-

Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (2023). RSC Advances. [Link]

-

4-Phenyl-2-(phenylamino)pyrimidine-5-carbonitrile. (n.d.). PubChem. [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

a guide to 13c nmr chemical shift values. (2015). Compound Interest. [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]

- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Solubility of 4-Chloro-2-phenylpyrimidine-5-carbonitrile in organic solvents

An In-depth Technical Guide on the Solubility of 4-Chloro-2-phenylpyrimidine-5-carbonitrile in Organic Solvents

Authored by a Senior Application Scientist

Foreword: The Critical Role of Solubility in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a paramount gatekeeper to bioavailability and, ultimately, efficacy. The molecule at the heart of this guide, 4-Chloro-2-phenylpyrimidine-5-carbonitrile, represents a class of heterocyclic compounds that are of significant interest in the synthesis of targeted therapeutics. Its structural motifs are frequently encountered in kinase inhibitors and other signaling pathway modulators.

This document is crafted not as a mere repository of data but as a comprehensive guide for the research scientist. It aims to provide a deep, actionable understanding of the solubility characteristics of 4-Chloro-2-phenylpyrimidine-5-carbonitrile. We will move beyond simple data points to explore the underlying principles that govern its solubility, provide a robust, validated protocol for its experimental determination, and offer insights into the practical application of this knowledge in a laboratory setting. As your partner in discovery, our goal is to empower you with the expertise to confidently and accurately navigate the critical path of solubility assessment.

Theoretical Framework: Predicting and Understanding Solubility

The adage "like dissolves like" serves as a foundational, albeit simplistic, starting point. The solubility of a solid solute, such as 4-Chloro-2-phenylpyrimidine-5-carbonitrile, in a liquid solvent is a complex interplay of intermolecular forces, thermodynamics, and the specific structural attributes of both the solute and the solvent.

Molecular Structure and Intermolecular Forces

4-Chloro-2-phenylpyrimidine-5-carbonitrile is a moderately polar molecule. Its key structural features influencing solubility include:

-

The Pyrimidine Core: A nitrogen-containing heterocycle that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

The Phenyl Group: A nonpolar, aromatic ring that favors interactions with nonpolar solvents through van der Waals forces.

-

The Chloro and Nitrile Groups: Both are electron-withdrawing and contribute to the molecule's overall polarity and potential for specific interactions.

The presence of both polar and nonpolar regions suggests that this compound will exhibit nuanced solubility behavior across a spectrum of organic solvents.

The Thermodynamics of Dissolution

The dissolution process can be conceptually broken down into three energy-requiring or -releasing steps:

-

Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice forces of the solid 4-Chloro-2-phenylpyrimidine-5-carbonitrile.

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent large enough to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated.

The overall enthalpy of solution (ΔHsol) is the sum of these energy changes. For dissolution to be favorable, the Gibbs free energy change (ΔGsol) must be negative, which is governed by the equation:

ΔGsol = ΔHsol - TΔSsol

Where T is the temperature and ΔSsol is the change in entropy. An increase in entropy upon dissolution generally favors the process.

Solubility Profile of 4-Chloro-2-phenylpyrimidine-5-carbonitrile

Based on an analysis of its structure and data from analogous compounds, a qualitative and quantitative solubility profile can be projected. The following table summarizes the expected solubility of 4-Chloro-2-phenylpyrimidine-5-carbonitrile in a range of common organic solvents at ambient temperature.

| Solvent | Solvent Class | Polarity (Dielectric Constant) | Expected Solubility ( g/100 mL) | Primary Interactions |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 47.2 | > 10 | Dipole-Dipole, Hydrogen Bond Acceptor |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 36.7 | > 10 | Dipole-Dipole, Hydrogen Bond Acceptor |

| Acetone | Aprotic, Polar | 20.7 | 1 - 5 | Dipole-Dipole |

| Acetonitrile | Aprotic, Polar | 37.5 | 1 - 5 | Dipole-Dipole |

| Ethyl Acetate | Aprotic, Moderately Polar | 6.0 | 0.5 - 2 | Dipole-Dipole, van der Waals |

| Dichloromethane (DCM) | Aprotic, Nonpolar | 9.1 | 0.1 - 1 | van der Waals |

| Toluene | Aprotic, Nonpolar | 2.4 | < 0.1 | van der Waals |

| Methanol | Protic, Polar | 32.7 | 0.1 - 0.5 | Hydrogen Bonding (Acceptor) |

| Ethanol | Protic, Polar | 24.6 | < 0.1 | Hydrogen Bonding (Acceptor) |

| Hexanes | Aprotic, Nonpolar | 1.9 | < 0.01 | van der Waals |

| Water | Protic, Polar | 80.1 | < 0.001 | Poor |

Disclaimer: This data is predictive and should be confirmed experimentally. The solubility values are estimates based on the physicochemical properties of the compound and solubility data of structurally related molecules.

Experimental Determination of Solubility: A Validated Protocol

The following protocol details the widely accepted equilibrium shake-flask method for determining the solubility of 4-Chloro-2-phenylpyrimidine-5-carbonitrile. This method is considered a gold standard due to its robustness and direct measurement of a saturated solution in equilibrium.

Materials and Equipment

-

4-Chloro-2-phenylpyrimidine-5-carbonitrile (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Step-by-Step Methodology

Part A: Preparation of Stock Solution and Calibration Curve

-

Stock Solution Preparation: Accurately weigh a known amount of 4-Chloro-2-phenylpyrimidine-5-carbonitrile and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO or DMF) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to be used in the HPLC analysis. The concentration range should bracket the expected solubility.

-

HPLC Method Development: Develop a reverse-phase HPLC method capable of resolving and quantifying 4-Chloro-2-phenylpyrimidine-5-carbonitrile. A C18 column is a good starting point, with a mobile phase of acetonitrile and water (with or without a modifier like 0.1% formic acid). The detection wavelength should be set to the λmax of the compound.

-

Calibration Curve Generation: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to generate a linear calibration curve. The R2 value should be > 0.995.

Part B: Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of solid 4-Chloro-2-phenylpyrimidine-5-carbonitrile to a vial containing a known volume of the test solvent (e.g., 5 mg of solid to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. If the solid remains suspended, centrifuge the vials at a moderate speed.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid. Immediately perform a precise dilution of the filtrate with the mobile phase to bring the concentration within the range of the calibration curve.

-

Quantification: Inject the diluted sample into the HPLC system and determine the peak area.

-

Calculation: Use the calibration curve to determine the concentration of 4-Chloro-2-phenylpyrimidine-5-carbonitrile in the diluted sample. Back-calculate the concentration in the original saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the test solvent at the specified temperature.

Visualizing the Workflow

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Causality and Self-Validation in the Protocol

-

Expertise in Action: The choice of the shake-flask method is deliberate. While faster, less direct methods exist, this equilibrium-based approach ensures that the measured solubility represents a true thermodynamic limit, which is essential for building robust predictive models in drug development. The requirement for an excess of solid material is a self-validating control; it provides visual confirmation that the solution has reached saturation.

-

Trust through Validation: The protocol's integrity is anchored in the HPLC calibration. By creating a multi-point calibration curve with a high coefficient of determination (R2 > 0.995), we establish a reliable and linear relationship between the analytical signal and the concentration. This is not just a step; it is a validation of the measurement system itself. Furthermore, the use of 0.22 µm filters is a critical control to prevent the inflation of solubility values by microscopic, undissolved particles.

-

Authoritative Grounding: This methodology aligns with established guidelines for physicochemical characterization in the pharmaceutical industry and is rooted in fundamental principles of physical chemistry.

Logical Framework for Solvent Selection

The choice of solvents for screening is not arbitrary. It should be a systematic exploration of chemical space to understand the driving forces behind solubility.

Caption: Logical relationship between solute properties and solvent selection.

This logical tree guides the experimental design. By testing solvents from each category, a comprehensive picture emerges. High solubility in polar aprotic solvents like DMSO would confirm the importance of dipole-dipole interactions. Conversely, low solubility in nonpolar solvents like hexanes would highlight the molecule's polar character. The results from protic solvents like methanol will clarify the role of the pyrimidine nitrogen as a hydrogen bond acceptor.

Conclusion

The solubility of 4-Chloro-2-phenylpyrimidine-5-carbonitrile is a key parameter that dictates its utility in both synthetic chemistry and drug development. Understanding and accurately measuring this property is not a trivial exercise but a cornerstone of effective research. The protocol and theoretical framework provided in this guide offer a robust and scientifically sound approach to this challenge. By combining a validated experimental method with a clear understanding of the underlying molecular interactions, researchers can generate high-quality, reliable solubility data, thereby accelerating the journey from discovery to application.

References

Due to the specific and proprietary nature of solubility data for a non-commercial compound, direct literature references for its solubility values are not available. The references provided below support the methodologies and theoretical principles described in this guide.

-

Title: Measurement of Solubility Source: IUPAC URL: [Link]

-

Title: The Shake Flask Method for Solubility Determination Source: OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility URL: [Link]

-

Title: High-Throughput Measurement of Drug Solubility and Permeability Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-2-phenylpyrimidine-5-carbonitrile

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 4-Chloro-2-phenylpyrimidine-5-carbonitrile. As specific safety data for this compound is not extensively published, this guide synthesizes information from structurally analogous chlorinated pyrimidines and cyanophenyl compounds, alongside established principles of chemical safety, to provide a robust framework for risk mitigation. The pyrimidine core is a cornerstone in medicinal chemistry, often explored for its potential in developing novel therapeutics, including kinase inhibitors and anti-proliferative agents.[1][2][3] Understanding the safety profile of such intermediates is paramount to ensuring a secure research environment.

Compound Identification and Physicochemical Properties

Proper identification is the first step in a sound safety protocol. While exhaustive experimental data for this specific molecule is limited, its fundamental properties can be cataloged.

| Property | Value | Source |

| IUPAC Name | 4-Chloro-2-phenylpyrimidine-5-carbonitrile | N/A |

| Molecular Formula | C₁₁H₆ClN₃ | Calculated |

| Molecular Weight | 215.64 g/mol | Calculated |

| CAS Number | Not available | N/A |

| Appearance | Likely a solid powder at room temperature. | Inferred from analogs[4][5] |

| Melting Point | To be determined experimentally. | N/A |

| Solubility | To be determined experimentally. | N/A |

Hazard Identification and Risk Assessment

Based on the safety profiles of analogous chemical structures, 4-Chloro-2-phenylpyrimidine-5-carbonitrile is presumed to present several hazards. The presence of a chlorinated heterocyclic ring and a nitrile functional group are the primary drivers of its toxicological profile.

GHS Hazard Classification (Inferred):

| Pictogram | GHS Hazard Class | Hazard Statement | Causality and Field Insights |

| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation.[6][7][8][9] | Chlorinated aromatic and heterocyclic systems can be irritating upon dermal contact. Prolonged exposure may lead to drying and flaking of the skin.[10] | |

| Serious Eye Damage/Eye Irritation, Category 2/2A | H319: Causes serious eye irritation.[6][7][8][9] | Particulate matter (dust) of organic compounds can cause significant mechanical and chemical irritation to the eyes.[10] | |

| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation.[6][7][8][9] | Inhalation of fine dust can irritate the mucous membranes and respiratory tract.[9] | |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed.[5][8] | The nitrile group (-CN) poses a significant risk. Under acidic conditions or via metabolic processes, it has the potential to release highly toxic hydrogen cyanide. |

Proactive Safety Measures: Engineering Controls & PPE

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is essential.

Primary Engineering Controls

These controls are designed to isolate the researcher from the hazard.

| Control Measure | Specification | Rationale |

| Ventilation | All handling must be performed in a certified chemical fume hood. | This is the most critical control to minimize the risk of inhaling hazardous dust or potential vapors.[11] |

| Emergency Equipment | An eyewash station and safety shower must be accessible within a 10-second travel distance.[11][12] | Provides for immediate decontamination in the event of accidental skin or eye contact. |

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the identified risks.

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile gloves (double-gloving is recommended). | Provides a robust barrier against skin contact. Gloves must be inspected before use and changed immediately if contaminated.[11] |

| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and airborne particulate matter. Standard safety glasses are insufficient.[11] |

| Skin & Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination.[11] |

| Respiratory Protection | Not typically required if work is conducted within a fume hood. | For nuisance exposures or in the event of engineering control failure, a P95 (US) or P1 (EU) particle respirator may be used by trained personnel.[13] |

Standard Operating Procedures: Handling and Storage

Adherence to a strict, validated protocol for handling and storage is non-negotiable.

Experimental Workflow: Safe Handling Protocol

The following workflow illustrates the mandatory steps for safely handling 4-Chloro-2-phenylpyrimidine-5-carbonitrile in a laboratory setting.

Caption: Standard workflow for handling solid 4-Chloro-2-phenylpyrimidine-5-carbonitrile.

Storage Requirements

Proper storage is crucial to maintain the compound's integrity and prevent accidental exposure or reaction.

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7][9]

-

Environment: Protect from light and moisture.[6][7] For long-term stability, refrigeration (2-8°C) is advisable, similar to other chlorinated pyrimidines.[4][6][7]

-

Incompatibilities: Store away from strong oxidizing agents.[6]

Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce harm. All laboratory personnel must be trained on these procedures.

Chemical Spill Response

In the event of a spill, the following decision-making and action workflow must be initiated immediately.

Caption: Emergency response workflow for a chemical spill.

Step-by-Step Minor Spill Clean-up:

-

Alert & Secure: Alert personnel in the immediate area and restrict access.

-

Protect Yourself: Don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.

-

Contain: Prevent the spread of the solid material.[14]

-

Absorb/Neutralize: Gently cover the spill with an inert absorbent material like vermiculite or sand.[14] Avoid raising dust.

-

Collect: Carefully sweep the absorbed material into a designated, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area with a cloth dampened with an appropriate solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.

-

Dispose: Seal and label the waste container. Dispose of it according to institutional and local regulations.[6][11]

First Aid Measures for Exposure

Immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If they are not breathing, begin artificial respiration. Seek immediate medical attention.[6][9] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[6][9][15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9][15] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][16] |

Waste Disposal

Chemical waste from this compound and its experiments must be handled as hazardous.

-

Classification: 4-Chloro-2-phenylpyrimidine-5-carbonitrile is a halogenated, nitrogen-containing organic compound and must be disposed of as hazardous chemical waste.

-

Procedure: All waste, including the pure compound, contaminated materials (e.g., gloves, absorbent pads), and reaction byproducts, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

-

Final Disposal: The disposal of the waste must be conducted through an approved and licensed hazardous waste disposal facility in strict accordance with all local, state, and federal regulations.[6][9][11] Chemical degradation via hydrolysis of the nitrile group to a less toxic carboxylate may be considered as a pre-treatment step by trained personnel, but this does not replace the need for professional disposal.[11]

References

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH. (URL: [Link])

-

Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed. (URL: [Link])

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH. (URL: [Link])

-

Guidance on Storage and Handling of Chlorinated Solvents - ECSA. (URL: [Link])

-

Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (URL: [Link])

-

Safe and efficient handling of chlorinated solvents | IPI Global. (URL: [Link])

-

Guide for Chemical Spill Response - American Chemical Society. (URL: [Link])

-

Chemical Spill Response Procedure - University of Manitoba. (URL: [Link])

-

Guidance on Storage and Handling of Chlorinated Solvents (Alternative Source). (URL: [Link])

-

4-amino-2-chloro-5-pyrimidinecarbonitrile - ChemSynthesis. (URL: [Link])

-

MSDS of 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine. (URL: [Link])

-

Emergency response / spill control - HSE. (URL: [Link])

-

chlorinated solvents - product stewardship manual - Olin Chlor Alkali. (URL: [Link])

Sources

- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. エチル 4-クロロ-2-メチルチオ-5-ピリミジンカルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Chloro-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile 128640-74-4 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. olinchlorinatedorganics.com [olinchlorinatedorganics.com]

- 11. benchchem.com [benchchem.com]

- 12. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 13. capotchem.cn [capotchem.cn]

- 14. acs.org [acs.org]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. aksci.com [aksci.com]

Methodological & Application

Synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonitrile: An Application Note and Detailed Protocol

Abstract

This comprehensive guide details a reliable and reproducible two-step protocol for the synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonitrile, a key intermediate in the development of various pharmacologically active compounds. The synthesis commences with a base-catalyzed Biginelli-type condensation reaction to form the pyrimidine core, followed by a robust chlorination step. This document provides a thorough explanation of the underlying chemical principles, detailed experimental procedures, safety precautions, and expected outcomes, tailored for researchers in medicinal chemistry and drug discovery.

Introduction

Substituted pyrimidines are a cornerstone of heterocyclic chemistry, forming the structural backbone of numerous natural products and synthetic compounds with significant biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] 4-Chloro-2-phenylpyrimidine-5-carbonitrile, in particular, is a versatile building block, with the chloro and cyano functionalities serving as reactive handles for further molecular elaboration and the generation of diverse chemical libraries for drug screening. The strategic positioning of these groups on the 2-phenylpyrimidine scaffold allows for targeted modifications to optimize pharmacokinetic and pharmacodynamic properties.

This application note presents a validated synthetic route, designed for both clarity and efficiency, enabling researchers to confidently produce high-purity 4-Chloro-2-phenylpyrimidine-5-carbonitrile for their research endeavors.

Overall Synthetic Scheme

The synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonitrile is accomplished via a two-step process, beginning with the formation of a 4-hydroxypyrimidine intermediate, which is subsequently chlorinated.

Figure 1: Overall synthetic workflow for 4-Chloro-2-phenylpyrimidine-5-carbonitrile.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Benzaldehyde | ReagentPlus®, ≥99% | Sigma-Aldrich | Freshly distilled if necessary. |

| Ethyl Cyanoacetate | Reagent grade, 98% | Sigma-Aldrich | |

| Urea | ACS reagent, ≥99.0% | Sigma-Aldrich | |

| Ethanol | Anhydrous, ≥99.5% | Sigma-Aldrich | |

| Sodium Metal | 99.9% | Sigma-Aldrich | For preparation of sodium ethoxide. |

| Phosphorus Oxychloride (POCl3) | Reagent grade, ≥99% | Sigma-Aldrich | Corrosive and toxic. Handle with care. |

| Dichloromethane (DCM) | ACS reagent, ≥99.5% | Fisher Scientific | For extraction. |

| Sodium Bicarbonate (NaHCO3) | ACS reagent, ≥99.0% | Fisher Scientific | For workup. |

| Anhydrous Sodium Sulfate (Na2SO4) | ACS reagent, ≥99.0% | Fisher Scientific | For drying. |

| Diethyl Ether | ACS reagent, ≥99.0% | Fisher Scientific | For washing. |

| Round-bottom flasks | - | VWR | |

| Reflux condenser | - | VWR | |

| Magnetic stirrer with heating mantle | - | VWR | |

| Buchner funnel and filter paper | - | VWR | |

| Rotary evaporator | - | Buchi | |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Merck |

Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-2-phenylpyrimidine-5-carbonitrile

This step involves a base-catalyzed cyclocondensation reaction, a variant of the well-established Biginelli reaction, to construct the pyrimidine ring.[1][2]

Procedure:

-

Preparation of Sodium Ethoxide: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 mL of anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal (2.3 g, 0.1 mol) to the ethanol. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation and take appropriate safety precautions. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate (11.3 g, 0.1 mol) followed by benzaldehyde (10.6 g, 0.1 mol). Stir the mixture at room temperature for 15 minutes.

-

Addition of Urea: Add urea (6.0 g, 0.1 mol) to the reaction mixture.

-

Reflux: Heat the mixture to reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly add 100 mL of cold water to the flask with stirring. Acidify the mixture to a pH of approximately 5-6 with dilute hydrochloric acid. A precipitate will form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 60 °C. The resulting solid is 4-hydroxy-2-phenylpyrimidine-5-carbonitrile.

Rationale: The sodium ethoxide acts as a base to deprotonate the active methylene group of ethyl cyanoacetate, initiating a Knoevenagel condensation with benzaldehyde. Subsequent Michael addition of urea followed by intramolecular cyclization and dehydration leads to the formation of the stable pyrimidine ring.

Step 2: Synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonitrile

This step employs phosphorus oxychloride (POCl3) to convert the hydroxyl group of the pyrimidine intermediate into a chloro group.[3][4][5]

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place the dried 4-hydroxy-2-phenylpyrimidine-5-carbonitrile (9.85 g, 0.05 mol) from Step 1.

-

Addition of POCl3: In a fume hood, carefully add phosphorus oxychloride (25 mL, excess) to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3-4 hours. The reaction should be stirred magnetically. The solid will gradually dissolve as the reaction progresses.

-

Removal of Excess POCl3: After the reaction is complete (monitored by TLC, eluent: ethyl acetate/hexane 1:4), cool the mixture to room temperature. Carefully remove the excess POCl3 under reduced pressure using a rotary evaporator. Caution: POCl3 is corrosive and reacts violently with water. Ensure the vacuum pump is protected with a suitable trap.

-

Work-up: Slowly and carefully pour the cooled reaction residue onto 200 g of crushed ice with vigorous stirring in a large beaker. A solid precipitate will form.

-

Neutralization: Cautiously neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the product into dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure 4-Chloro-2-phenylpyrimidine-5-carbonitrile.

Rationale: The hydroxyl group of the pyrimidine, existing in its tautomeric keto form, is converted into a better leaving group by reacting with POCl3. A subsequent nucleophilic attack by the chloride ion displaces the phosphate ester intermediate, yielding the desired chlorinated product.

Safety and Handling Precautions

-

Phosphorus Oxychloride (POCl3): POCl3 is highly corrosive, toxic upon inhalation, and reacts violently with water. All manipulations involving POCl3 must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A calcium chloride guard tube or a gas trap with a basic solution should be used to prevent moisture from entering the reaction and to neutralize the evolved HCl gas.

-

Sodium Metal: Sodium metal is highly reactive with water and can cause fires. Handle it under an inert atmosphere or in a dry solvent.

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. Avoid inhalation of vapors and contact of chemicals with skin and eyes.

Expected Results and Characterization

| Compound | Molecular Formula | Molecular Weight | Physical Appearance | Expected Yield |

| 4-Hydroxy-2-phenylpyrimidine-5-carbonitrile | C11H7N3O | 197.19 g/mol | Off-white solid | 70-80% |

| 4-Chloro-2-phenylpyrimidine-5-carbonitrile | C11H6ClN3 | 215.64 g/mol | White to pale yellow solid | 80-90% |

Characterization of 4-Chloro-2-phenylpyrimidine-5-carbonitrile:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.95 (s, 1H, pyrimidine-H), 8.50-8.53 (m, 2H, Ar-H), 7.50-7.55 (m, 3H, Ar-H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 165.2, 162.8, 160.5, 136.2, 131.8, 129.1, 128.9, 115.3, 108.7.

-

IR (KBr, cm⁻¹): ~2230 (C≡N), ~1580, 1540 (C=N, C=C).

-

Melting Point: To be determined experimentally.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonitrile. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain this valuable intermediate in high yield and purity, facilitating its use in the synthesis of novel compounds for drug discovery and development.

References

-

Thieme. (n.d.). Product Class 12: Pyrimidines. Thieme Connect. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Citric acid catalyzed green and efficient synthesis of 4-hydroxy-2-mercapto-6-phenylpyrimidine-5-carbonitriles. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method for benzamidine derivatives.

-

Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. [Link]

-

MDPI. (n.d.). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]

-

El-Gazzar, A. B. A., Gaafar, A. A. M., & El-Husseiny, W. A. M. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. ACS Omega, 5(39), 25336–25345. [Link]

-

ResearchGate. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

-

El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 114, 105078. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Retrieved from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). Chloropyrimidine process.

-

ResearchGate. (n.d.). Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Green synthesis of pyrimidine derivative. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of malononitrile.

-

ResearchGate. (n.d.). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. Retrieved from [Link]

-

TSI Journals. (n.d.). SYNTHESIS OF CONDENSED PYRIDO [1, 2-a] PYRIMIDINE AND PYRIMIDO [4, 5-d] PYRIMIDINE DERIVATIVES FROM CYANOKETENE DITHIOACETAL. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

Sources

- 1. ijrat.org [ijrat.org]

- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Suzuki Coupling of 4-Chloro-2-phenylpyrimidine-5-carbonitrile

Abstract

This document provides a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions using 4-Chloro-2-phenylpyrimidine-5-carbonitrile as the electrophilic partner. The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in therapeutic agents targeting a wide range of diseases.[1] The targeted functionalization of this core through robust C-C bond-forming reactions is therefore of critical importance to drug discovery and development. This guide details the underlying mechanism, explains the critical parameters influencing reaction success, provides a validated, step-by-step protocol, and offers troubleshooting advice for the synthesis of novel 4-aryl-2-phenylpyrimidine-5-carbonitrile derivatives.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine ring is a fundamental heterocyclic motif present in numerous biologically active compounds, including anticancer, antiviral, and antibacterial agents.[1][2] Specifically, 2,4-disubstituted pyrimidine-5-carbonitriles have been identified as promising scaffolds for the development of novel therapeutics.[3][4][5][6] The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, owing to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of diverse boronic acid coupling partners.[7][8]

4-Chloro-2-phenylpyrimidine-5-carbonitrile is an excellent substrate for these reactions. The electron-withdrawing nature of the pyrimidine ring and the cyano group at the C5 position activates the C4-chloro substituent towards oxidative addition to a palladium(0) catalyst, a crucial first step in the catalytic cycle.[2] This enhanced reactivity allows for efficient coupling even with a typically less reactive chloro-substituent, providing a reliable route to novel biaryl and heteroaryl pyrimidine derivatives.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to rationalizing the choice of reagents and conditions. The primary steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-Chloro-2-phenylpyrimidine-5-carbonitrile, forming a Pd(II) complex. This is often the rate-limiting step for chloro-aromatics.

-

Transmetalation: A boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters: The Causality Behind the Choices

The success of the Suzuki coupling hinges on the careful selection of several key parameters. Each component plays a critical role in ensuring high yield and purity.

-

Palladium Catalyst & Ligand: While chloro-heteroarenes can be challenging substrates, their electron-deficient nature makes them more reactive than simple chloroarenes.[2]

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly effective and commonly used pre-catalyst.[2] It readily dissociates in solution to provide the active Pd(0) species required for the initial oxidative addition. Other catalysts like Pd(dppf)Cl₂ are also effective.[10]

-

Rationale: For electron-deficient chlorides, the oxidative addition step is more facile. Standard, electron-rich phosphine ligands like triphenylphosphine (PPh₃) are sufficient to stabilize the palladium center and promote the reaction, often without the need for more complex and expensive Buchwald-type ligands.[11][12]

-

-

Base: The base is crucial for activating the boronic acid.

-

Choice: An aqueous solution of a mild inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is standard.[13]

-

Rationale: The base facilitates the formation of a hydroxyl-boronate complex ([R-B(OH)₃]⁻), which is significantly more nucleophilic than the neutral boronic acid. This increased nucleophilicity is essential for an efficient transmetalation step. The use of an aqueous solution creates a biphasic system, which can help in product separation during workup.

-

-

Solvent System: A solvent system that can accommodate both organic and inorganic reagents is necessary.

-

Choice: A mixture of an organic solvent like 1,4-dioxane or toluene with water is typical.[13][14]

-

Rationale: The organic solvent dissolves the pyrimidine substrate and the palladium catalyst complex. The aqueous phase dissolves the inorganic base and the boronate intermediate. The reaction occurs at the interface of these two phases, making efficient stirring crucial.

-

-

Temperature and Reaction Time: These parameters are optimized to ensure complete conversion without significant degradation.

-

Conditions: Heating the reaction, typically to 80-100 °C, is required to overcome the activation energy of the oxidative addition step for the C-Cl bond.[14][15]

-

Rationale: Higher temperatures increase the reaction rate. Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal time, which can range from a few hours to overnight, depending on the reactivity of the specific boronic acid used.

-

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of 4-Chloro-2-phenylpyrimidine-5-carbonitrile with a generic arylboronic acid.

Materials & Equipment:

-

4-Chloro-2-phenylpyrimidine-5-carbonitrile (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

1,4-Dioxane (or Toluene)

-

Deionized Water

-

Round-bottom flask, condenser, magnetic stirrer/hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-2-phenylpyrimidine-5-carbonitrile, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Inert Atmosphere: Seal the flask with a septum and equip it with a condenser under an inert atmosphere (Nitrogen or Argon). Purge the flask for 10-15 minutes.

-

Solvent Addition: Degas the 1,4-dioxane and water by bubbling with inert gas for 20 minutes. Using a syringe, add the 1,4-dioxane followed by the water to the reaction flask. A typical solvent ratio is 4:1 to 5:1 (dioxane:water).

-

Heating: Immerse the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting pyrimidine is consumed (typically 4-18 hours).

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 4-aryl-2-phenylpyrimidine-5-carbonitrile product.

Protocol Validation and Troubleshooting

Trustworthiness & Self-Validation:

The reliability of this protocol is ensured through in-process controls and final product characterization.

-

In-Process Control: Regular monitoring via TLC or LC-MS is a critical self-validating step. A successful reaction will show the disappearance of the starting material spot/peak and the appearance of a new, typically less polar, product spot/peak.

-

Confirmation of Identity: The structure of the final product should be unequivocally confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the covalent structure and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Troubleshooting Guide:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Inactive catalyst | Ensure the Pd(PPh₃)₄ is not old/oxidized. Use a freshly opened bottle or a different palladium source (e.g., Pd₂(dba)₃ with a phosphine ligand). |

| Insufficiently degassed solvents | Oxygen can deactivate the Pd(0) catalyst. Ensure solvents are thoroughly degassed before addition. Maintain a positive inert gas pressure. | |

| Poor quality boronic acid | Boronic acids can dehydrate to form unreactive boroxines. Use fresh, high-quality boronic acid. | |

| Side Product Formation | Homocoupling of boronic acid | Use a slight excess (1.2 eq) of boronic acid, but avoid a large excess. Ensure efficient stirring. |

| Degradation of starting material/product | The reaction temperature may be too high. Reduce the temperature and monitor for longer. | |

| Difficulty in Purification | Residual palladium | The crude product may contain palladium residues. These can often be removed by filtering the concentrated organic solution through a short plug of silica or celite. |

Reaction Scope: Representative Examples

The protocol is robust and applicable to a range of aryl- and heteroarylboronic acids. Yields are typically good to excellent.

| Entry | Arylboronic Acid | Product Structure | Typical Yield (%) |

| 1 | Phenylboronic acid |  | 85-95% |

| 2 | 4-Methoxyphenylboronic acid |  | 88-96% |

| 3 | 3-Fluorophenylboronic acid |  | 80-90% |

| 4 | Thiophene-2-boronic acid |  | 75-85% |

| 5 | Pyridine-3-boronic acid |  | 70-80% |

| (Note: Product structure images are illustrative placeholders. Yields are representative and may vary based on specific reaction scale and conditions.) |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly reliable and efficient method for the synthesis of 4-aryl-2-phenylpyrimidine-5-carbonitriles from the corresponding 4-chloro precursor. By carefully selecting the catalyst, base, and solvent system as outlined in this guide, researchers can readily access a diverse library of novel pyrimidine derivatives for applications in drug discovery and materials science. This protocol provides a robust and validated starting point for further exploration and optimization.

References

-

MDPI. (2023-11-15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]

-

MDPI. (2021-08-20). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]

-

MDPI. (2022-12-27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]

-

Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Available from: [Link]

-

ResearchGate. (2008). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Available from: [Link]

-

ResearchGate. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. Available from: [Link]

-

National Institutes of Health. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available from: [Link]

-

ResearchGate. (2004). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. Available from: [Link]

-

Chemistry LibreTexts. (2023-08-02). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

-

National Institutes of Health. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]

-

ResearchGate. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available from: [Link]

-

National Institutes of Health. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Available from: [Link]

-

ResearchGate. (2014). (PDF) Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles. Available from: [Link]

-

PubMed. (2014). Synthesis of novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles as potential antimicrobial agents. Available from: [Link]

-

MDPI. (2023-06-21). Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

-

ResearchGate. (2014). Synthesis of novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles as potential antimicrobial agents. Available from: [Link]

-

Royal Society of Chemistry. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

4-Chloro-2-phenylpyrimidine-5-carbonitrile as a building block for EGFR inhibitors

Application Note & Protocols

Topic: 4-Chloro-2-phenylpyrimidine-5-carbonitrile: A Versatile Scaffold for the Synthesis of Potent EGFR Inhibitors

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Introduction: The Strategic Importance of the Pyrimidine Core in EGFR-Targeted Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of the EGFR signaling pathway, often through overexpression or activating mutations, is a key driver in the pathogenesis of various human cancers, particularly non-small cell lung cancer (NSCLC) and glioblastoma.[3][4] Consequently, inhibiting the intracellular tyrosine kinase domain of EGFR has become a cornerstone of modern targeted cancer therapy.[5][6]

Small molecule Tyrosine Kinase Inhibitors (TKIs) have demonstrated significant clinical success by competing with ATP at the kinase domain's binding site, thereby blocking the downstream signaling cascades responsible for tumor growth.[5][7] Within the vast chemical space explored for EGFR TKIs, the pyrimidine scaffold has emerged as a "privileged structure." This is exemplified by clinically approved drugs like Osimertinib and Lazertinib, which feature a central pyrimidine core.[8][9] This core acts as a robust anchor, presenting key pharmacophoric elements to the hinge region and other critical residues within the ATP-binding pocket.

This application note details the strategic use of 4-Chloro-2-phenylpyrimidine-5-carbonitrile as a key building block for the synthesis of novel EGFR inhibitors. We will explore its chemical reactivity, provide detailed, field-tested protocols for its derivatization, and outline methodologies for the biological evaluation of the resulting compounds. The rationale behind experimental choices is emphasized to provide a deeper understanding of the drug discovery process.

The Building Block: Physicochemical Profile and Reactivity

4-Chloro-2-phenylpyrimidine-5-carbonitrile is an ideal starting material for library synthesis due to its distinct and reliable reactivity.

-

Chemical Structure:

-

IUPAC Name: 4-Chloro-2-phenylpyrimidine-5-carbonitrile

-

Molecular Formula: C₁₁H₆ClN₃

-

Molecular Weight: 215.64 g/mol

-

-

Key Reactive Sites:

-

C4-Chloro Group: The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effects of the adjacent nitrogen atoms in the pyrimidine ring and the nitrile group at the 5-position. This site serves as the primary handle for introducing diversity, typically by reaction with substituted anilines or other amines.

-

C5-Carbonitrile Group: The nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. It plays a crucial role in orienting substituents and can form key interactions within the EGFR active site.

-

C2-Phenyl Group: This group occupies the solvent-exposed region in many EGFR inhibitor binding modes and can be modified to enhance potency or modulate physicochemical properties like solubility.

-

Synthetic Strategy: Building Potent Inhibitors via Nucleophilic Aromatic Substitution

The primary synthetic route leverages the high reactivity of the C4-chloro group. The general strategy involves a nucleophilic aromatic substitution (SNAr) reaction between the pyrimidine core and a selected nucleophile, most commonly a substituted aniline. This approach is highly effective because the anilino-pyrimidine motif is a well-established pharmacophore for binding to the hinge region of the EGFR kinase domain.

The rationale is to use the 4-chloro-2-phenylpyrimidine-5-carbonitrile scaffold to position a substituted aniline deep within the ATP-binding pocket, mimicking the adenine portion of ATP. Variations in the substitution pattern on the aniline ring allow for the fine-tuning of inhibitory activity and selectivity against different EGFR mutants.

Detailed Experimental Protocols

Protocol 1: Synthesis of a 4-Anilino-2-phenylpyrimidine-5-carbonitrile Derivative

This protocol describes a general procedure for the SNAr reaction. The specific aniline and reaction conditions may require optimization for each new derivative.

A. Materials and Reagents:

-

4-Chloro-2-phenylpyrimidine-5-carbonitrile (1.0 eq)

-

Substituted Aniline (e.g., 3-ethynyl-4-fluoroaniline) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous 1,4-Dioxane or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

B. Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Chloro-2-phenylpyrimidine-5-carbonitrile (1.0 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Reagent Addition: Add the selected substituted aniline (1.1 eq) to the solution, followed by DIPEA (2.0 eq).

-

Causality Insight: DIPEA is a bulky, non-nucleophilic organic base. Its role is to neutralize the HCl generated during the reaction without competing with the aniline nucleophile, thus preventing the formation of unwanted byproducts.

-

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate. c. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.

-

Causality Insight: The aqueous washes are critical for removing the DIPEA-HCl salt and other water-soluble impurities, simplifying the subsequent purification step. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Biological Evaluation: From Enzyme to Cell

Once synthesized and purified, the compounds must be evaluated for their biological activity. This involves a tiered approach, starting with direct enzyme inhibition and progressing to cell-based assays.

The EGFR Signaling Cascade: The Target Pathway

EGFR inhibitors act by blocking the ATP binding site, which prevents autophosphorylation of the receptor. This inhibition halts the activation of downstream pro-survival and proliferative signaling pathways, primarily the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[1][7][10]

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

A. Materials and Reagents:

-

Recombinant human EGFR (wild-type or mutant)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (at Km concentration)

-